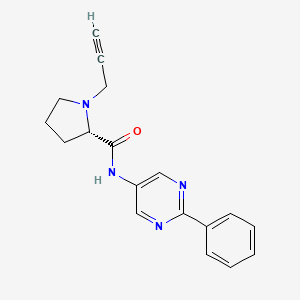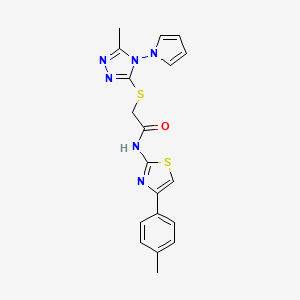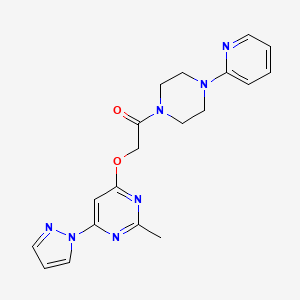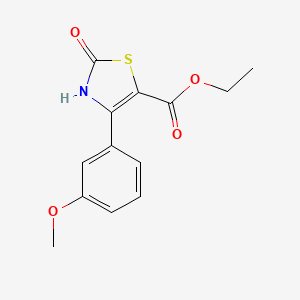
(2S)-N-(2-phenylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-(2-phenylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide, commonly known as P2X7 receptor antagonist, is a chemical compound that is used in scientific research. It is a potent and selective antagonist of P2X7 receptors, which are known to play a crucial role in various biological processes.
Mecanismo De Acción
P2X7 receptor antagonist works by blocking the P2X7 receptor, which is a ligand-gated ion channel that is expressed on the surface of various cells, including immune cells and neurons. When activated, the P2X7 receptor allows the influx of calcium ions into the cell, leading to various downstream signaling pathways. By blocking this receptor, P2X7 receptor antagonist can modulate various cellular processes, including inflammation, apoptosis, and cell proliferation.
Biochemical and physiological effects:
P2X7 receptor antagonist has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and inhibit the activation of immune cells, such as macrophages and T cells. In addition, it can also modulate neurotransmitter release and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P2X7 receptor antagonist has several advantages for lab experiments. It is a potent and selective antagonist, which allows for precise modulation of P2X7 receptor activity. It is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of P2X7 receptor antagonist is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of P2X7 receptor antagonist. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area is the investigation of the role of P2X7 receptor in various diseases, such as cancer and neurodegenerative disorders. In addition, the potential use of P2X7 receptor antagonist as a therapeutic agent in clinical settings should be explored further.
Conclusion:
In conclusion, P2X7 receptor antagonist is a potent and selective antagonist of P2X7 receptors that has potential therapeutic applications in various diseases. Its mechanism of action involves blocking the P2X7 receptor and modulating various cellular processes. While it has several advantages for lab experiments, its potential off-target effects should be taken into consideration. Further research is needed to fully understand the potential of P2X7 receptor antagonist as a therapeutic agent.
Métodos De Síntesis
The synthesis of P2X7 receptor antagonist involves several steps. The starting material is 2-phenylpyrimidine-5-carboxylic acid, which is first converted into its acid chloride derivative. This derivative is then reacted with (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid to obtain the desired compound.
Aplicaciones Científicas De Investigación
P2X7 receptor antagonist has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various diseases, including chronic pain, inflammation, and autoimmune disorders. In addition, it has also been studied for its potential use in cancer treatment.
Propiedades
IUPAC Name |
(2S)-N-(2-phenylpyrimidin-5-yl)-1-prop-2-ynylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-10-22-11-6-9-16(22)18(23)21-15-12-19-17(20-13-15)14-7-4-3-5-8-14/h1,3-5,7-8,12-13,16H,6,9-11H2,(H,21,23)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZSWBGLQKFGRR-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)NC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)NC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2967669.png)
![4-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide](/img/structure/B2967670.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide](/img/structure/B2967673.png)
![2-(4-Ethoxyphenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2967674.png)
![4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967675.png)
![N-[[4-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2967676.png)
![Tert-butyl N-[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2967678.png)
![N-[[1-[(3-Fluorophenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2967679.png)


![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2967683.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2967691.png)